molecular formula C24H31N5O2 B2377981 7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 876899-09-1

7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2377981
CAS RN: 876899-09-1
M. Wt: 421.545
InChI Key: DVZNEGHPWFZBIS-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H31N5O2 and its molecular weight is 421.545. The purity is usually 95%.
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Scientific Research Applications

Purine Derivatives in Receptor Affinity and Pharmacological Evaluation

Purine derivatives, similar in structure to the specified compound, have been studied for their affinity to serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their potential psychotropic activity. A study on new 8-aminoalkyl derivatives of purine-2,6-dione revealed compounds displaying significant affinity for these receptors, indicating potential for antidepressant and anxiolytic applications. The modification of substituents in purine derivatives allows for the design of new ligands with preserved electron systems and lower molecular weight, suggesting a versatile approach to developing targeted therapeutics for neuropsychiatric disorders (Chłoń-Rzepa et al., 2013).

Antioxidant and DNA Cleavage Properties

Coumarin-purine hybrids have been synthesized and evaluated for their antioxidant activity and DNA cleavage potential. This research demonstrates the synthetic versatility of purine derivatives and their potential in developing therapeutic agents with antioxidative properties and the ability to interact with genetic material. Such compounds could have implications in cancer therapy and the study of genetic diseases (Mangasuli et al., 2019).

Anticancer, Anti-HIV, and Antimicrobial Activities

The exploration of purine derivatives extends to their potential anticancer, anti-HIV, and antimicrobial activities. For instance, certain 8-substituted methylxanthine derivatives have been synthesized to assess their in vitro activities against these conditions, highlighting the broad therapeutic potential of purine-based compounds in addressing a range of serious health issues (Rida et al., 2007).

Analgesic and Anti-inflammatory Properties

Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with various moieties has shown significant analgesic and anti-inflammatory activities. These studies underscore the potential of purine derivatives in pain management and inflammation control, offering promising directions for new analgesic and anti-inflammatory drugs (Zygmunt et al., 2015).

properties

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-17-13-18(2)15-28(14-17)16-20-25-22-21(23(30)27(4)24(31)26(22)3)29(20)12-8-11-19-9-6-5-7-10-19/h5-11,17-18H,12-16H2,1-4H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZNEGHPWFZBIS-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=NC3=C(N2CC=CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CN(C1)CC2=NC3=C(N2C/C=C/C4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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